molecular formula C5H5BrN2O2 B069453 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole CAS No. 165066-97-7

3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole

Katalognummer B069453
CAS-Nummer: 165066-97-7
Molekulargewicht: 205.01 g/mol
InChI-Schlüssel: JFYIHIPQJMAIPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole often involves cascade annulation processes or direct annulation techniques. For instance, various 3,5-disubstituted-1,2,4-oxadiazoles can be formed via copper-catalyzed cascade annulation of amidines and methylarenes, highlighting a method that demonstrates operational simplicity and good functional group tolerance (Guo et al., 2015). Additionally, a new strategy for synthesizing 1,3,4-oxadiazoles through direct annulation of hydrazides with methyl ketones has been established, showcasing an efficient C-C bond cleavage (Gao et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole often exhibits unique characteristics, such as planarity and specific dihedral angles that influence their physical and chemical properties. For example, in the structure of a related compound, the oxadiazole ring and bromoacetyl group are essentially planar, forming specific dihedral angles with adjacent phenyl rings, which could affect the molecule's reactivity and interactions (Fun et al., 2012).

Chemical Reactions and Properties

3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole and its derivatives participate in a variety of chemical reactions, demonstrating ambident reactivity and anisotropic reaction behavior. The solid-state acetylation of related compounds can lead to the formation of monoacetyl and diacetyl derivatives, highlighting the reactivity of different crystal facets (Dymshits & Rublewa, 1996).

Physical Properties Analysis

The physical properties, such as crystal density and stability, of oxadiazole derivatives are influenced by their molecular structure. For instance, the crystal density and three-dimensional framework of certain oxadiazole derivatives are determined by π-π stacking and hydrogen bonding interactions, contributing to their high crystal density and influencing their solubility and stability (Ogurtsov et al., 2018).

Chemical Properties Analysis

The chemical properties of 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole derivatives, such as reactivity towards nucleophiles and electrophiles, are key to understanding their potential applications. The synthesis processes often involve reactions with thiourea, thiobenzamide, and other reagents, leading to the formation of various biologically active derivatives (Kamble et al., 2007).

Wissenschaftliche Forschungsanwendungen

Therapeutic Potential of 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole nucleus is integral to a wide array of synthetic molecules showcasing diverse biological activities. This structural feature enhances the binding of derivatives to various enzymes and receptors, leading to significant therapeutic applications. Research has spotlighted the development of 1,3,4-oxadiazole-based compounds, underlining their extensive use across medicinal chemistry for treating numerous diseases. These compounds exhibit a range of pharmacological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory effects, making them valuable for drug development (Verma et al., 2019).

Synthetic and Pharmacological Advancements

1,3,4-Oxadiazoles, possessing favorable physical, chemical, and pharmacokinetic properties, demonstrate enhanced pharmacological activities through hydrogen bond interactions. Recent literature emphasizes the synthesis of compounds with oxadiazole rings, showcasing antibacterial, anti-inflammatory, and anticancer properties. This review highlights the latest compounds and their activities, providing insights for future research in organic synthesis, medicinal chemistry, and pharmacology (Wang et al., 2022).

Applications in Biological Roles

The versatility of 1,3,4-oxadiazole derivatives in treating various diseases is well-documented. Innovative methods for synthesizing these derivatives have been developed, focusing on their medicinal applications. This comprehensive review covers recent advancements in the synthesis and biological applications of 1,3,4-oxadiazole candidates, suggesting their potential in exploring new therapeutic species for societal benefit (Nayak & Poojary, 2019).

Synthetic Strategies for Psychological Disorders

Oxadiazoles, including 1,3,4-oxadiazole, play a significant role in treating mental health issues. This review summarizes synthetic strategies for oxadiazole derivatives effective against psychological disorders, providing valuable synthesis information for researchers aiming to discover new molecules with these moieties. The focus on mental health treatment underlines the importance of oxadiazole derivatives in developing drugs with superior efficacy and minimal side effects (Saxena et al., 2022).

Diverse Biological Activities

Heterocyclic 1,3,4-oxadiazole compounds exhibit a broad spectrum of pharmacological activities. Their unique anti-inflammatory, antimicrobial, antitumor, and other biological effects make them key targets for synthesizing new drugs. The extensive range of activities offered by these compounds paves the way for developing safer and more effective pharmaceuticals, highlighting the oxadiazole nucleus as a cornerstone in new drug development (Bala, Kamboj, & Kumar, 2010).

Safety and Hazards

The safety data sheet for 3-(Bromoacetyl)coumarin indicates that it is harmful if swallowed and causes skin irritation and serious eye damage . It is advised to wear protective gloves, clothing, and eye/face protection when handling this compound .

Eigenschaften

IUPAC Name

2-bromo-1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O2/c1-3-5(4(9)2-6)8-10-7-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYIHIPQJMAIPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40362836
Record name 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole

CAS RN

165066-97-7
Record name 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.